molecular formula C24H41N3O B15026289 (2E)-2-[(5Z)-6-methyl-8-(5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)oct-5-en-2-ylidene]hydrazinecarboxamide

(2E)-2-[(5Z)-6-methyl-8-(5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl)oct-5-en-2-ylidene]hydrazinecarboxamide

Cat. No.: B15026289
M. Wt: 387.6 g/mol
InChI Key: MQKDJZNKVQJXEX-DSYLEHHZSA-N
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Description

[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a urea moiety and a decahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA typically involves multi-step organic reactions. The process begins with the preparation of the decahydronaphthalene derivative, followed by the introduction of the urea group through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[(5Z)-8-(5,5,8A-TRIMETHYL-2-METHYLIDENE-DECAHYDRONAPHTHALEN-1-YL)-6-METHYLOCT-5-EN-2-YLIDENE]AMINO]UREA stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C24H41N3O

Molecular Weight

387.6 g/mol

IUPAC Name

[(E)-[(Z)-8-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-6-methyloct-5-en-2-ylidene]amino]urea

InChI

InChI=1S/C24H41N3O/c1-17(9-7-10-19(3)26-27-22(25)28)11-13-20-18(2)12-14-21-23(4,5)15-8-16-24(20,21)6/h9,20-21H,2,7-8,10-16H2,1,3-6H3,(H3,25,27,28)/b17-9-,26-19+

InChI Key

MQKDJZNKVQJXEX-DSYLEHHZSA-N

Isomeric SMILES

C/C(=C/CC/C(=N/NC(=O)N)/C)/CCC1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=CCCC(=NNC(=O)N)C)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

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